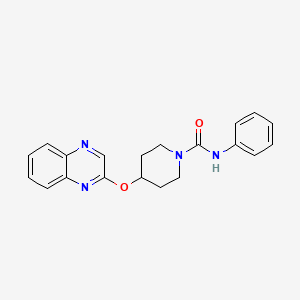

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

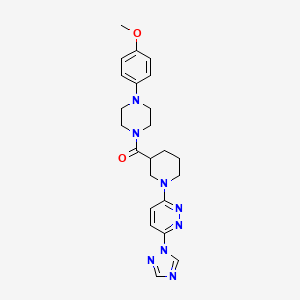

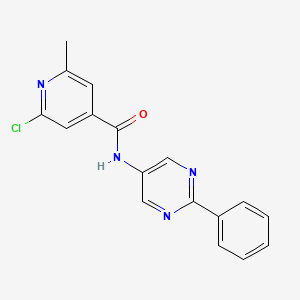

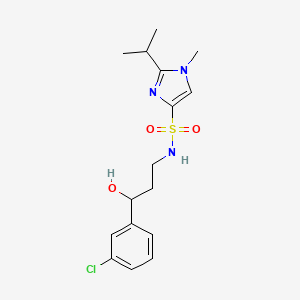

“N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide” is a compound that contains a quinoxaline moiety and a piperidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . The piperidine ring is a common structure in a variety of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoxaline moiety and a piperidine ring . Quinoxaline is a nitrogen-containing heterocyclic compound . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not found in the retrieved papers, quinoxaline derivatives have been known to undergo various intra- and intermolecular reactions . Similarly, piperidine derivatives have been involved in various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Alpha 1-Adrenoceptor Antagonists

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide derivatives have been identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists, showing promise in the development of treatments targeting the human lower urinary tract. Functional in vitro screenings have demonstrated that these compounds possess nanomolar affinity at the alpha 1-AR subtype prevalent in the human lower urinary tract, displaying significant selectivity over other AR subtypes. This specificity is achieved through careful manipulation of the compound's arylpiperazine portion and heteroaryl carboxamide side, making them a potential therapeutic option for disorders related to urinary tract function (Elworthy et al., 1997).

Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists

Compounds containing the this compound structure, such as THRX-198321, demonstrate a unique dual-functionality as muscarinic acetylcholine receptor (mAChR) antagonists and β2-adrenoceptor (β2AR) agonists. These bifunctional molecules exhibit high affinity for both mAChR and β2AR, showing potent antagonist and agonist activities, respectively. The ability to bind in a bimodal and multivalent manner to these receptors suggests a novel approach for the development of therapeutics aimed at treating respiratory diseases by combining bronchodilator and anti-secretory effects within a single molecule (Steinfeld et al., 2011).

Soluble Epoxide Hydrolase Inhibitors

The structural motif of this compound has been explored in the design of soluble epoxide hydrolase (sEH) inhibitors. These inhibitors, identified through high-throughput screening and lead optimization, exhibit potent inhibitory activity and selectivity towards sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play a significant role in regulating blood pressure, inflammation, and pain, positioning sEH inhibitors as potential therapeutic agents for cardiovascular and inflammatory diseases. One such compound, demonstrating robust in vivo target engagement and effects on a serum biomarker related to linoleic acid epoxide, highlights the potential of this class of compounds for further investigation in various disease models (Thalji et al., 2013).

CFTR Potentiators

The core structure of this compound has also been integrated into molecules targeting cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically to enhance the function of mutated CFTR forms. One such molecule, ivacaftor, has emerged from extensive medicinal chemistry efforts as a potent CFTR potentiator, approved by the FDA for treating cystic fibrosis patients with specific CFTR gene mutations. This marks a significant advancement in the treatment options available for cystic fibrosis, offering personalized medicine based on genetic profiling (Hadida et al., 2014).

Propriétés

IUPAC Name |

N-phenyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h1-9,14,16H,10-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALSNDLERPTEAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)

![8-Oxa-1-azaspiro[4.5]decan-3-ol](/img/structure/B2642958.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)

![2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B2642965.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)

![1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2642973.png)